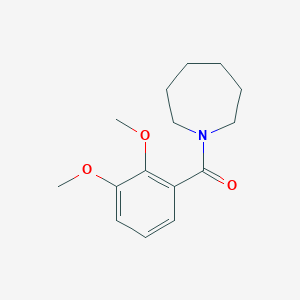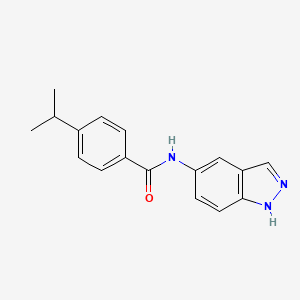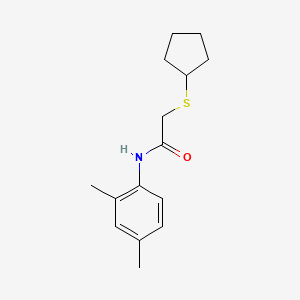![molecular formula C15H15N3O3 B5270625 6-(hydroxymethyl)-N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B5270625.png)
6-(hydroxymethyl)-N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(hydroxymethyl)-N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-3-carboxamide is a complex organic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(hydroxymethyl)-N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 6-(hydroxymethyl)pyridine-3-carboxamide with 2-methoxybenzaldehyde under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, biocatalytic methods using whole-cell biocatalysts have been explored for the synthesis of related compounds, offering a more sustainable and environmentally friendly alternative .
Chemical Reactions Analysis
Types of Reactions
6-(hydroxymethyl)-N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The imine group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the imine group results in an amine.
Scientific Research Applications
6-(hydroxymethyl)-N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-(hydroxymethyl)-N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
2,6-bis(hydroxymethyl)pyridine: A related compound used in the synthesis of metal complexes and catalysts.
Imidazo[1,2-a]pyridines: These compounds share a similar pyridine ring structure and are used in medicinal chemistry for their therapeutic properties.
Uniqueness
6-(hydroxymethyl)-N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-3-carboxamide is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-(hydroxymethyl)-N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-21-14-5-3-2-4-11(14)9-17-18-15(20)12-6-7-13(10-19)16-8-12/h2-9,19H,10H2,1H3,(H,18,20)/b17-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQJJHNLOCSXAL-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=CN=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N\NC(=O)C2=CN=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[1-(pyridine-2-carbonyl)piperidin-4-yl]methanone](/img/structure/B5270546.png)

![N-[2-(2-CHLOROPHENOXY)ETHYL]-4-NITROBENZENE-1-SULFONAMIDE](/img/structure/B5270555.png)
![1-{4-[(diethylamino)methyl]-5-ethyl-2-furoyl}-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5270558.png)

![2-(methylsulfanyl)-7-[4-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5270566.png)
![(4aS,8aR)-6-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1-propyl-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one](/img/structure/B5270572.png)
![2-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5270587.png)
![4-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazole](/img/structure/B5270606.png)
![4-[(4-methoxyphenyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5270613.png)

![2-chloro-5-[5-[(E)-[6-ethoxycarbonyl-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B5270634.png)
![6-[(Z)-2-(3-ethoxy-5-iodo-4-phenylmethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione](/img/structure/B5270648.png)
![3-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-isopropylpropanamide](/img/structure/B5270649.png)
